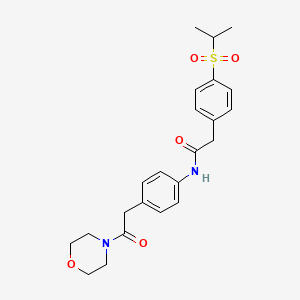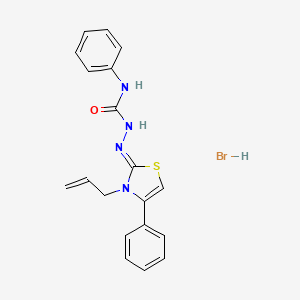![molecular formula C15H15F2N5O2 B2824360 [4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006477-98-0](/img/structure/B2824360.png)
[4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a difluoromethyl group, a pyrazole ring, and a pyridine ring . It is part of a class of compounds known as heterocyclic compounds, which contain a ring structure that includes at least two different elements .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the difluoromethyl group, and the attachment of the acetic acid moiety. Difluoromethylation processes based on X–CF2H bond formation have been studied extensively, and there have been advances in methods that can transfer CF2H to C (sp2) sites .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl, pyrazole, and pyridine groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the difluoromethyl group could potentially undergo reactions involving the breaking of the C-F bonds . The pyrazole and pyridine rings could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be determined by its molecular structure . For example, the presence of the acetic acid moiety could potentially make the compound soluble in water .Scientific Research Applications
Catalytic Applications
1-(Carboxymethyl)pyridinium iodide has been utilized as a reusable catalyst for the synthesis of pyranopyrazole derivatives, demonstrating an efficient, green, and simple method for producing these compounds under solvent-free conditions (Moosavi-Zare et al., 2016).
Molecular Docking and In Vitro Screening
Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to in silico molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry (Flefel et al., 2018).
Synthesis of Novel Heterocycles
The synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles demonstrates the versatility of pyrazole and pyridine derivatives in creating complex heterocyclic structures, crucial for developing new therapeutic agents and materials (Rodinovskaya et al., 2003).
Ammoxidation and Aerobic Oxidation Catalysis
Cu(II)/pypzacac complexes have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, signifying the role of pyrazolo[3,4-b]pyridin derivatives in catalysis (Xie et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, the study of its reactivity under various conditions, and the investigation of its potential uses in areas such as medicine or materials science .
properties
IUPAC Name |
2-[4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O2/c1-7-13-9(14(16)17)4-11(10-5-18-21(3)8(10)2)19-15(13)22(20-7)6-12(23)24/h4-5,14H,6H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJVYDHEQGMMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2824279.png)
![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)
![(E)-4-(Dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2824286.png)
![4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2824287.png)


![2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2824290.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)
![2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2824293.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)